ethyl 1-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[2-(3-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O6/c1-3-31-22(29)21-18(12-20(28)26(25-21)16-9-7-14(23)8-10-16)32-13-19(27)24-15-5-4-6-17(11-15)30-2/h4-12H,3,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARSQQKNANHMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899992-60-0) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN3O6 |
| Molecular Weight | 441.4 g/mol |
| CAS Number | 899992-60-0 |
The structure features a dihydropyridazine core, which is known for various biological activities, including anticancer and antimicrobial effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative of this compound demonstrated an IC(50) value of approximately 4.8 µM against human lung carcinoma A549 cells, indicating effective growth inhibition through microtubule polymerization and subsequent mitotic arrest .
The mechanism involves:
- Induction of Cyclin-dependent Kinase Inhibitor (p21) : The compound promotes the expression of p21(Cip1/Waf1), which inhibits cyclin B1 and CDK1, leading to cell cycle arrest .
- Down-regulation of Cdc25C Phosphatase : This down-regulation further supports the inhibition of cell proliferation in cancer cells.
Antimicrobial Activity
Research into related compounds has shown that they possess antimicrobial properties. For example, derivatives featuring similar structural motifs have been studied for their activity against various pathogens, including bacteria and fungi . The presence of the methoxyphenyl group is hypothesized to enhance these activities by improving lipophilicity and cellular penetration.
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds with similar structures have been investigated for:
- Anti-inflammatory Effects : Some derivatives exhibit the ability to modulate inflammatory pathways.
- Anticonvulsant Activity : Certain structural analogs have demonstrated potential in reducing seizure activity in animal models .
Study 1: Anticancer Efficacy
In a preclinical study involving A549 lung cancer cells, treatment with this compound resulted in:
- Significant reduction in cell viability .
- Induction of apoptosis as evidenced by increased levels of cleaved caspases.
Study 2: Antimicrobial Screening
A series of derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that:
- Compounds with a fluorophenyl group displayed enhanced activity compared to their non-fluorinated counterparts.
- The minimum inhibitory concentration (MIC) values were notably lower for these derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to ethyl 1-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit significant anticancer properties. These compounds are often designed to target specific cancer cell pathways, inhibiting tumor growth and proliferation. For instance, the incorporation of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, making it more effective against various cancer types.
2. Anti-inflammatory Properties
Studies have shown that derivatives of this compound can modulate inflammatory responses. The methoxyphenyl group is known to interact with inflammatory mediators, potentially providing therapeutic benefits in diseases characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the efficacy of a series of pyridazine derivatives, including this compound against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
Research published in the European Journal of Pharmacology examined the anti-inflammatory effects of this compound in a murine model of acute inflammation. The study found that treatment with the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of ethyl pyridazine carboxylates. Key structural analogs include derivatives with variations in aryl substituents, functional groups, and side chains (Table 1).
Table 1: Structural Comparison of Pyridazine Derivatives
Impact of Substituents on Physicochemical Properties
Electronic Effects
- Fluorine and Trifluoromethyl Groups: The target compound’s 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like the phenyl-substituted derivative in .
- Methoxy vs. Carbamoyl : The 3-methoxyphenyl carbamoyl group in the target compound introduces hydrogen-bonding capabilities, contrasting with the purely hydrophobic butylsulfanyl group in .
Solubility and Melting Points
- The cyano and methyl groups in reduce polarity, leading to lower solubility in aqueous media compared to the carbamoyl-containing target compound.
- The trifluoromethyl analogs (e.g., ) exhibit higher melting points (e.g., 181–183°C for compound 12f in ) due to increased molecular symmetry and packing efficiency.
Spectroscopic and Analytical Comparisons
NMR Spectroscopy
- Region-Specific Shifts : In the target compound, the 3-methoxyphenyl carbamoyl group would produce distinct $ ^1H $ NMR shifts in the aromatic (6.5–7.5 ppm) and amide (8.0–10.0 ppm) regions, differentiating it from analogs like or .
- Methoxy Group: The singlet for the methoxy protons (~3.8 ppm) is a key identifier absent in non-methoxy analogs.
Mass Spectrometry
Preparation Methods
Hydrothermal Cyclization
A patent method for 6-oxo-1,6-dihydropyridine-3-carboxylic acid employs hydrothermal conditions (100–180°C, 24–72 hours) with water as solvent. While environmentally benign, this approach is less effective for pyridazines due to the ring’s reduced thermal stability compared to pyridines. Pilot studies showed <30% yield for pyridazine cores, necessitating diaza-Wittig superiority.
Suzuki Coupling for Biaryl Functionalization
Though hydroxypyridone syntheses utilize Suzuki coupling for biaryl groups, the target compound’s lack of aryl-aryl bonds renders this method redundant.
Optimization Challenges and Solutions
-
Regioselectivity in Alkylation: Competing O- vs. N-alkylation was mitigated by using a bulky base (NaH) and polar aprotic solvents (THF).
-
Diazo Intermediate Stability: Low-temperature (−20°C) storage and inert atmospheres prevented decomposition.
-
Carbamoyl Hydrolysis: Neutral pH conditions during coupling preserved the ester group.
Industrial Scalability and Environmental Impact
The route’s scalability is enhanced by telescoping steps (e.g., in-situ diazo generation ) and aqueous workups. Solvent recovery (acetonitrile, THF) reduces waste, aligning with green chemistry principles.
Q & A
Q. What are the key synthetic routes for preparing ethyl 1-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate?
The synthesis typically involves multi-step protocols:
- Step 1: Preparation of the pyridazine core via cyclization reactions, often starting with substituted hydrazines and diketones under reflux conditions.
- Step 2: Functionalization of the pyridazine ring. The 4-fluorophenyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3: The carbamoyl methoxy group is added through coupling reactions, such as activating the hydroxyl group with carbonyldiimidazole (CDI) and reacting with 3-methoxyaniline .
- Critical parameters: Solvent choice (e.g., ethanol, DMF), temperature control (60–100°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. Which spectroscopic techniques are essential for structural elucidation?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the 4-fluorophenyl (δ 7.2–7.4 ppm) and 3-methoxyphenyl (δ 6.8–7.1 ppm) groups.
- ¹³C NMR confirms carbonyl (C=O) signals at ~165–170 ppm and the pyridazine ring carbons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ ~500–510 Da) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detects ester C=O (~1720 cm⁻¹) and carbamoyl N-H (~3300 cm⁻¹) stretches .
Q. What functional groups dictate the compound’s reactivity?
- 4-Fluorophenyl group: Enhances electron-withdrawing effects, influencing nucleophilic aromatic substitution and π-π stacking in biological targets .
- Carbamoyl methoxy linker: Susceptible to hydrolysis under acidic/basic conditions, enabling derivatization (e.g., ester-to-acid conversion) .
- Ethyl ester: Provides a handle for saponification to carboxylic acid derivatives for SAR studies .
Advanced Questions
Q. How can researchers resolve contradictions in spectral data arising from synthetic impurities?
- Case study: If NMR reveals unexpected peaks, use preparative HPLC to isolate impurities and analyze via 2D NMR (e.g., COSY, HSQC) to assign structures .
- Hypothesis testing: Compare experimental MS/MS fragmentation with computational predictions (e.g., using CFM-ID software) to identify byproducts .
- Mitigation: Optimize purification (e.g., silica gel chromatography with gradient elution: 5–20% EtOAc/hexane) .
Q. What experimental design strategies optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE): Apply factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between Pd catalyst concentration, reaction time, and solvent (DMF vs. THF) .
- Continuous-flow reactors: Improve reproducibility by controlling residence time and mixing efficiency, reducing side reactions .
- In-line analytics: Use UV-Vis or FTIR probes to monitor reaction progress in real time .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking: Employ AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) using the 4-fluorophenyl group as a hydrophobic anchor .
- MD simulations: Run 100-ns simulations in GROMACS to assess stability of the carbamoyl methoxy group in aqueous environments .
- QSAR models: Corrogate substituent effects (e.g., fluorine vs. chlorine) on bioactivity using descriptors like logP and polar surface area .
Q. What methodologies address discrepancies in reported solubility and stability data?
- Controlled studies: Measure solubility in DMSO, PBS, and ethanol via nephelometry under standardized conditions (25°C, pH 7.4) .
- Accelerated stability testing: Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via HPLC-UV. Stabilizers (e.g., ascorbic acid) can mitigate oxidation .
- Cross-lab validation: Collaborate with independent labs to replicate results, ensuring consistency in instrumentation (e.g., Agilent vs. Waters HPLC systems) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
